4-Bromo-2-methoxy-3,5-dimethylpyridine
Description
4-Bromo-2-methoxy-3,5-dimethylpyridine (CAS: 1380389-33-2) is a pyridine derivative with a bromo substituent at position 4, a methoxy group at position 2, and methyl groups at positions 3 and 5. Its molecular formula is C₈H₁₀BrNO, and it is primarily utilized in industrial and scientific research as a synthetic intermediate . Its structural features make it valuable in cross-coupling reactions and as a precursor in pharmaceutical synthesis.
Properties
IUPAC Name |
4-bromo-2-methoxy-3,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-4-10-8(11-3)6(2)7(5)9/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFSCDQWUULIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Br)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-3,5-dimethylpyridine typically involves the bromination of 2-methoxy-3,5-dimethylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-methoxy-3,5-dimethylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to consistent product quality. Additionally, the purification of the compound is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-2-methoxy-3,5-dimethylpyridine or 4-thio-2-methoxy-3,5-dimethylpyridine.
Oxidation: Formation of 2-methoxy-3,5-dimethylpyridine-4-carboxylic acid.
Reduction: Formation of 2-methoxy-3,5-dimethylpyridine.
Scientific Research Applications
4-Bromo-2-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
4-Methoxy-3,5-dimethylpyridine (BIIB021 Hydrophobic Moiety)
- Structure : Methoxy at position 4, methyl groups at 3 and 5.
- Role : In the Hsp90 inhibitor BIIB021, this moiety engages in π–π stacking with Phe138 and hydrophobic interactions in pocket B of Hsp90, critical for anticancer activity .
- Comparison : Unlike 4-bromo-2-methoxy-3,5-dimethylpyridine, the absence of bromine reduces steric bulk, favoring tighter binding. Replacing the 4-methoxy group (as in EC144) with alternative substituents can enhance potency by 20-fold .
4-Bromo-3,5-dimethoxypyridine (CAS: 1033610-45-5)
- Structure : Bromo at position 4, methoxy groups at 3 and 5.
- Used as a medical intermediate .
2-Bromo-3-methylpyridine (CAS: 3430-17-9)
Functional Group Impact on Reactivity
4-Chloro-3,5-dimethylpyridine
- Reactivity : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine, but yields in C-N coupling reactions are lower due to competing side reactions (e.g., oxidative addition inefficiency) .
- Comparison : Bromine’s higher leaving-group ability makes 4-bromo-2-methoxy-3,5-dimethylpyridine more reactive in nucleophilic substitutions.
2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (L31 Precursor)
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Substituents | Molecular Formula | Key Applications | Notable Properties |
|---|---|---|---|---|
| 4-Bromo-2-methoxy-3,5-dimethylpyridine | 4-Br, 2-OCH₃, 3,5-CH₃ | C₈H₁₀BrNO | Synthetic intermediate | High reactivity in cross-coupling |
| 4-Methoxy-3,5-dimethylpyridine | 4-OCH₃, 3,5-CH₃ | C₈H₁₁NO | Hsp90 inhibition (BIIB021) | Strong π–π stacking interactions |
| 4-Bromo-3,5-dimethoxypyridine | 4-Br, 3,5-OCH₃ | C₇H₈BrNO₂ | Medical intermediate | Enhanced solubility |
| 2-Bromo-3-methylpyridine | 2-Br, 3-CH₃ | C₆H₆BrN | Organic synthesis | Position-dependent reactivity |
Research Findings and Implications
- Synthetic Utility : The bromine atom in 4-bromo-2-methoxy-3,5-dimethylpyridine facilitates Suzuki-Miyaura couplings, contrasting with chloro derivatives’ lower yields .
- Thermal Stability : Analogues like LHE (containing 2,5-dimethylpyridine) remain stable at 45°C for months, suggesting methoxy and bromine groups in the target compound may similarly resist degradation .
- Safety Profile : Brominated pyridines require stringent handling; inhalation risks necessitate immediate oxygen therapy .
Biological Activity
4-Bromo-2-methoxy-3,5-dimethylpyridine is a heterocyclic aromatic organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-methoxy-3,5-dimethylpyridine is C₉H₁₁BrN, with a molecular weight of approximately 200.1 g/mol. The compound features a bromine atom at the 4-position, a methoxy group at the 2-position, and two methyl groups at the 3 and 5 positions on the pyridine ring. This specific substitution pattern contributes to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of 4-Bromo-2-methoxy-3,5-dimethylpyridine typically involves several steps, including nucleophilic substitution reactions using sodium hydroxide and reduction processes with palladium on carbon. Optimized industrial methods may employ continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Research indicates that 4-Bromo-2-methoxy-3,5-dimethylpyridine exhibits notable antimicrobial activity. Studies have shown that it can inhibit microbial growth by targeting specific enzymes related to microbial metabolism. The compound's ability to form complexes with metal ions may also modulate enzyme activities, enhancing its antimicrobial efficacy.
Antitumor Activity
Recent investigations have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that related compounds with similar structures exhibit cytotoxicity against various human tumor cell lines, including HeLa and MCF7. These compounds disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HeLa | < 1 | Microtubule disruption |
| MCF7 | < 1 | Apoptosis induction |
| HT-29 | < 1 | Cell cycle arrest |
Study on Antitumor Activity
A series of experiments evaluated the antiproliferative effects of 4-Bromo-2-methoxy-3,5-dimethylpyridine derivatives against human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation at micromolar concentrations by interfering with microtubule dynamics .
In one study, a derivative of this compound showed nanomolar potency against MCF7 cells, highlighting its potential as a lead compound for further development in cancer therapy .
The biological activity of 4-Bromo-2-methoxy-3,5-dimethylpyridine is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth.
- Microtubule Interaction : Similar compounds have been shown to disrupt microtubule polymerization, affecting cell division.
- Receptor Modulation : Its ability to bind to different receptors suggests potential roles in signaling pathways associated with cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
